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Abstract
The discovery of cionin in the protochordate Ciona intestinalis has provided a crucial window

into the evolutionary origins of the vertebrate cholecystokinin (CCK) and gastrin peptide family.

As the closest living relatives of vertebrates, ascidians like Ciona offer a model for

understanding the ancestral state of key physiological systems. Cionin, the sole CCK/gastrin

homolog in this organism, exhibits remarkable structural and functional similarities to its

vertebrate counterparts, positioning it as a putative ancestral molecule. This guide provides a

detailed examination of the homology between cionin and the vertebrate CCK/gastrin family,

summarizing key structural data, outlining experimental methodologies, and illustrating the

associated signaling pathways. This information is critical for researchers in evolutionary

biology, neuroendocrinology, and for professionals engaged in the development of novel

therapeutics targeting CCK/gastrin receptors.

Introduction
The cholecystokinin (CCK) and gastrin peptides are a well-characterized family of vertebrate

hormones and neurotransmitters that regulate a wide array of digestive processes and neural

functions.[1][2] Both peptides share a common C-terminal amidated tetrapeptide sequence, -

Trp-Met-Asp-Phe-NH₂, which is the minimal structure required for their biological activity.[3]

This shared feature strongly suggested a common evolutionary ancestor. The identification of a

single CCK/gastrin-like peptide, named cionin, in the neural ganglion of the protochordate
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Ciona intestinalis, has substantiated this hypothesis.[3][4] Cionin is considered the oldest

genuine member of the CCK/gastrin family, dating the emergence of these peptides to at least

500 million years ago. Its unique structure, which appears to be a hybrid of CCK and gastrin,

offers profound insights into the molecular evolution that led to the diversification of this

important peptide family in vertebrates.

Structural Homology: Peptide and Gene Level
Amino Acid Sequence Comparison
The primary homology lies in the C-terminal region of the peptides. All biologically active forms

of CCK and gastrin, along with cionin, share the identical C-terminal tetrapeptide amide (-Trp-

Met-Asp-Phe-NH₂), which serves as the molecular center of biological activity.

A key differentiator among the vertebrate peptides is the position and sulfation of a critical

tyrosine (Tyr) residue.

Vertebrate CCK: Possesses a sulfated tyrosine residue at the seventh position from the C-

terminus. This sulfation is essential for high-affinity binding to the CCK1 receptor (formerly

CCKA).

Mammalian Gastrin: Features a tyrosine at the sixth position, which may or may not be

sulfated.

Non-mammalian Gastrins: Typically have an unsulfated tyrosine at the seventh position.

Cionin: Uniquely possesses two sulfated tyrosine residues, located at positions six and

seven from the C-terminus.

This "dual-sulfation" pattern makes cionin a structural composite of both CCK and mammalian

gastrin, reinforcing the hypothesis that it represents a conserved ancestral form before the

gene duplication and functional divergence that occurred early in vertebrate evolution.

Table 1: C-Terminal Amino Acid Sequence Comparison of CCK/Gastrin Family Peptides
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Peptide Species/Group
C-Terminal Octapeptide
Sequence

Cionin Ciona intestinalis
Asn-Tyr(SO₃)-Tyr(SO₃)-Trp-

Met-Asp-Phe-NH₂

Human CCK-8 Mammals
Asp-Tyr(SO₃)-Met-Gly-Trp-

Met-Asp-Phe-NH₂

Human Gastrin-17 (II) Mammals
...-Glu-Ala-Tyr(SO₃)-Gly-Trp-

Met-Asp-Phe-NH₂

Caerulein Frog Skin
pGlu-Gln-Asp-Tyr(SO₃)-Thr-

Gly-Trp-Met-Asp-Phe-NH₂

Note: Sequences are aligned from the C-terminal Phe-NH₂. The sulfated tyrosine residues

critical for receptor interaction are highlighted.

Gene Structure
Analysis of the gene encoding cionin in Ciona intestinalis has revealed a different exon/intron

organization compared to the genes for mammalian CCK and gastrin. The pre-pro-cionin
coding region is interrupted by two introns. Despite this difference in genomic architecture, the

5'-donor and 3'-acceptor splice sites within the cionin gene conform to the mammalian

consensus sequence, indicating a conservation of the fundamental splicing machinery. The

divergence in gene structure likely reflects the long evolutionary distance and the distinct

genomic evolution paths taken after the divergence of urochordates and vertebrates.

Functional Homology and Signaling
Receptor Binding and Activation
Functionally, cionin acts as a potent agonist for vertebrate CCK receptors. Studies have shown

that cionin can stimulate physiological responses in vertebrate systems, such as the

contraction of gallbladder smooth muscle and the secretion of gastric acid in rats,

demonstrating cross-species bioactivity.

In Ciona intestinalis, two cognate cionin receptors, CioR1 and CioR2, have been identified and

characterized. Phylogenetic analysis confirms that these receptors are homologous to
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vertebrate CCK receptors and likely arose from a common ancestor before diverging within the

Ciona lineage.

Crucially, the functional response of these receptors to cionin depends heavily on the sulfation

of the tyrosine residues. In cell-based assays, doubly-sulfated cionin potently activates both

CioR1 and CioR2, whereas monosulfated or non-sulfated forms exhibit significantly reduced or

no activity. This pharmacological profile is highly similar to the vertebrate CCK1 receptor, which

requires a sulfated tyrosine in CCK for high-affinity binding, and distinct from the CCK2

(gastrin) receptor, which binds sulfated and non-sulfated ligands with similar high affinity. This

suggests that the ancestral ligand-receptor pair in the CCK/gastrin system was likely CCK-like,

requiring a sulfated tyrosine for its primary function.

Table 2: Receptor Binding and Functional Potency
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Ligand Receptor Species Assay Type
Result
(EC₅₀ / Kᵢ)

Reference

Doubly-

sulfated

Cionin

CioR1 C. intestinalis

Intracellular

Ca²⁺

Mobilization

EC₅₀: ~1 x

10⁻¹⁰ M

Doubly-

sulfated

Cionin

CioR2 C. intestinalis

Intracellular

Ca²⁺

Mobilization

EC₅₀: ~3 x

10⁻¹⁰ M

Mono-

sulfated

Cionin

CioR1 C. intestinalis

Intracellular

Ca²⁺

Mobilization

EC₅₀: > 1 x

10⁻⁷ M (less

potent)

Non-sulfated

Cionin
CioR1 C. intestinalis

Intracellular

Ca²⁺

Mobilization

No activity

CCK-8

(sulfated)
CCK1R Human/Rat Various

High Affinity

(nM range)

Gastrin (non-

sulfated)
CCK1R Human/Rat Various Low Affinity

CCK-8

(sulfated)
CCK2R Human/Rat Various

High Affinity

(nM range)

Gastrin (non-

sulfated)
CCK2R Human/Rat Various

High Affinity

(nM range)

Signaling Pathways
Upon binding of cionin, both CioR1 and CioR2, like their vertebrate counterparts, activate

intracellular signaling cascades. The primary pathway elucidated is the activation of

Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and

diacylglycerol (DAG). IP₃ subsequently triggers the release of calcium (Ca²⁺) from intracellular

stores, resulting in a measurable increase in cytosolic Ca²⁺ concentration. In Ciona, this

signaling pathway has been implicated in the regulation of ovulation, where cionin stimulates
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the expression of a matrix metalloproteinase (MMP) gene via a receptor tyrosine kinase (RTK)

signaling pathway.
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Cionin Signaling Pathway in Ciona intestinalis.

Key Experimental Protocols
The characterization of cionin and its homology to vertebrate peptides has relied on a

combination of biochemical, molecular, and physiological techniques.

Peptide Isolation and Sequencing
Objective: To purify and determine the amino acid sequence of the native CCK/gastrin-like

peptide from Ciona intestinalis.

Methodology:

Tissue Extraction: Neural ganglia from adult C. intestinalis are dissected and homogenized

in an acidic or neutral extraction buffer to preserve peptide integrity and prevent

degradation.

Immuno-affinity Chromatography: The crude extract is passed over a column containing

antibodies raised against the conserved C-terminal tetrapeptide of CCK/gastrin. This step

selectively captures cionin and related fragments.
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Radioimmunoassay (RIA): Fractions are screened using RIAs with antibodies specific for

different parts of the CCK/gastrin sequence (e.g., sulfated N-terminus of CCK-8, C-

terminus) to track the immunoreactive material.

High-Performance Liquid Chromatography (HPLC): The immunoreactive material is further

purified using reverse-phase HPLC. This separates peptides based on their

hydrophobicity, yielding a highly purified sample of cionin.

Amino Acid Sequencing: The sequence of the purified peptide is determined using

automated Edman degradation or tandem mass spectrometry.

Gene and cDNA Cloning
Objective: To determine the nucleotide sequence encoding the cionin precursor protein (pre-

pro-cionin).

Methodology:

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the neural complex, and

reverse transcriptase is used to synthesize complementary DNA (cDNA).

Polymerase Chain Reaction (PCR): Degenerate primers, designed based on the amino

acid sequence of cionin and conserved regions of vertebrate CCK/gastrin precursors, are

used to amplify a fragment of the cionin cDNA.

Library Screening or RACE: The amplified fragment is used as a probe to screen a Ciona

cDNA library to isolate the full-length clone. Alternatively, Rapid Amplification of cDNA

Ends (RACE) is used to obtain the 5' and 3' ends of the transcript.

Genomic DNA Amplification: To study gene structure, primers designed from the cDNA

sequence are used to amplify the corresponding gene from genomic DNA.

Sequencing: The nucleotide sequences of the full-length cDNA and the genomic clones

are determined, revealing the precursor structure, signal peptide, and the location of

introns and exons.
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Workflow for Cionin Identification and Characterization.
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Receptor Binding and Functional Assays
Objective: To characterize the interaction between cionin and its receptors and elucidate the

resulting intracellular signaling.

Methodology:

Cloning and Expression of Receptors: The identified cionin receptor genes (CioR1,

CioR2) are cloned into expression vectors. These vectors are then transfected into a host

cell line (e.g., HEK293, CHO cells) that does not endogenously express related receptors.

Receptor Binding Assay:

A radiolabeled or fluorescently-labeled version of cionin is synthesized.

Membranes prepared from the transfected cells are incubated with the labeled ligand in

the presence of varying concentrations of unlabeled competitor ligands (e.g., unlabeled

cionin, CCK-8, gastrin).

The amount of bound labeled ligand is measured. Competition curves are generated to

determine the binding affinity (Kᵢ) of each ligand for the receptor. This assay quantifies

the direct interaction between the peptide and the receptor.

Intracellular Calcium Mobilization Assay:

Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-

4).

A baseline fluorescence is measured before cells are stimulated with different

concentrations of cionin and its analogs.

The change in fluorescence upon stimulation, which corresponds to an increase in

intracellular calcium, is recorded over time.

Dose-response curves are generated to calculate the EC₅₀ value, representing the

concentration of ligand required to elicit a half-maximal response.
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Evolutionary Implications and Conclusion
The study of cionin provides compelling evidence for the evolutionary narrative of the

CCK/gastrin family.
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Evolution of the CCK/Gastrin Peptide Family.

Cionin represents a molecular snapshot of the ancestral peptide before a gene duplication

event early in vertebrate evolution gave rise to two distinct lineages: CCK and gastrin. The high

conservation of CCK structure across vertebrates, along with the pharmacological profile of

cionin receptors, suggests that a CCK-like peptide with a sulfated tyrosine at position 7 was

the ancestral form. Gastrin likely evolved from this ancestor, initially with an unsulfated tyrosine
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at position 7, and later, in the mammalian lineage, undergoing a significant structural change

that shifted the tyrosine to position 6.

In summary, the homology between cionin and the vertebrate CCK/gastrin family is multi-

faceted, encompassing a conserved bioactive core, a shared reliance on tyrosine sulfation for

high-potency receptor interaction, and homologous receptor-G protein signaling pathways. The

unique structural characteristics of cionin make it an invaluable tool for probing the structure-

function relationships of CCK/gastrin receptors and for understanding the evolutionary

pressures that shaped this critical neuroendocrine system. For drug development

professionals, the ancestral cionin-receptor system provides a simplified, yet relevant, model

for studying ligand-receptor interactions and designing novel modulators of CCK receptor

activity.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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